molecular formula C12H17Cl2N B12856830 rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B12856830
M. Wt: 246.17 g/mol
InChI Key: DJMXMCIRJLLMJO-XOZOLZJESA-N
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Description

rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride: is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexane ring substituted with a chlorophenyl group and an amine group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules and its potential effects on biological systems.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S)-3-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride
  • rac-(1R,3S)-3-(4-Bromophenyl)cyclohexan-1-amine hydrochloride
  • rac-(1R,3S)-3-(4-Methylphenyl)cyclohexan-1-amine hydrochloride

Uniqueness

The uniqueness of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride lies in its specific substitution pattern and the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C12H16ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12+;/m0./s1

InChI Key

DJMXMCIRJLLMJO-XOZOLZJESA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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